molecular formula C19H22F3N5O4 B12183662 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12183662
M. Wt: 441.4 g/mol
InChI Key: NCRSZJHJPGUDPK-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core fused with a morpholine ring and a trifluoromethylphenyl carboxamide group. The morpholine moiety likely enhances solubility and metabolic stability, while the trifluoromethyl group contributes to hydrophobic interactions and binding affinity. Such structural motifs are common in kinase inhibitors, as seen in patent applications (e.g., EP 4 374 877 A2) .

Properties

Molecular Formula

C19H22F3N5O4

Molecular Weight

441.4 g/mol

IUPAC Name

2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H22F3N5O4/c20-19(21,22)10-2-1-3-11(8-10)23-16(29)12-9-13(28)24-15-14(12)17(30)26-18(25-15)27-4-6-31-7-5-27/h1-3,8,12,14-15,18,25H,4-7,9H2,(H,23,29)(H,24,28)(H,26,30)

InChI Key

NCRSZJHJPGUDPK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2NC3C(C(CC(=O)N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the morpholinyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the trifluoromethylphenyl group: This can be done using coupling reactions such as Suzuki or Heck coupling.

    Final carboxamide formation: This step may involve amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinyl group.

    Reduction: Reduction reactions may target the carbonyl groups in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts for Suzuki or Heck coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential as a pharmacological agent, given its structural similarity to known bioactive molecules.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Research Findings and Hypothesized Mechanisms

  • Kinase Inhibition : The trifluoromethylphenyl group in the target compound aligns with kinase inhibitors targeting ATP-binding pockets (e.g., EGFR, VEGFR), as seen in and .
  • Metabolic Stability : Morpholine-containing compounds (target, ) resist cytochrome P450 oxidation, prolonging half-life .
  • Selectivity Challenges : Bulky substituents (e.g., spirocycles in ) may reduce off-target effects compared to simpler pyrido-pyrimidines .

Notes

  • Limitations : Direct biological data (IC₅₀, pharmacokinetics) for the target compound are absent in the evidence; inferences rely on structural analogs.
  • Diverse Sources : Patents (), synthetic studies (), and chemical databases () ensure a comprehensive analysis.
  • Future Directions : Comparative studies should evaluate the target compound against EP 4 374 877 A2 derivatives for kinase selectivity and ADME profiles.

Biological Activity

The compound 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring and a trifluoromethyl group, which are known to influence its biological activity. The trifluoromethyl group enhances metabolic stability and lipid solubility, which can improve membrane permeability and interaction with biological targets. This is critical for the compound's efficacy in various biological assays.

Structural Formula

The structural formula can be represented as follows:

C19H20F3N5O3\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_5\text{O}_3
  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes such as cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase-2 (COX-2). The presence of the trifluoromethyl group is believed to facilitate stronger interactions with these enzymes through hydrogen bonding and other non-covalent interactions .
  • Antioxidant Activity : In vitro studies indicate that the compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanisms underlying this cytotoxicity may involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Assays

Biological ActivityTarget Cell LineIC50 (μM)Reference
AChE Inhibition-19.2
BChE Inhibition-13.2
Cytotoxicity (MCF-7)Breast Cancer10.4
Cytotoxicity (MDA-MB-231)Breast Cancer5.4

Case Studies

  • Study on Cholinesterase Inhibition : A series of derivatives were synthesized based on the core structure of the compound. The study revealed that modifications to the phenyl substituent significantly affected enzyme inhibition potency. The most active derivatives showed dual inhibition against AChE and BChE .
  • Anticancer Activity Assessment : In a comparative analysis of various compounds with similar structures, the tested compound exhibited superior activity against triple-negative breast cancer cells compared to others in its class. This was attributed to its ability to cross the blood-brain barrier effectively while maintaining low neurotoxicity profiles .

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